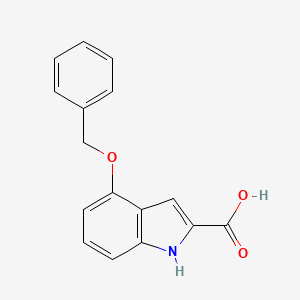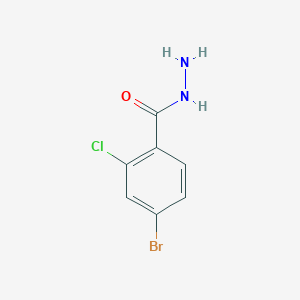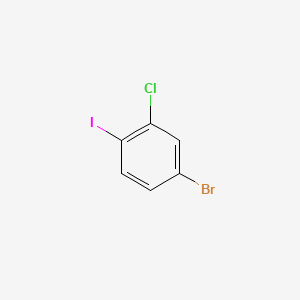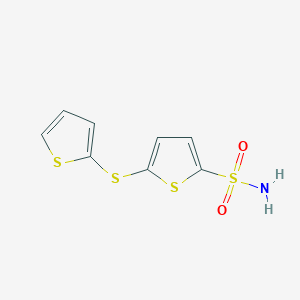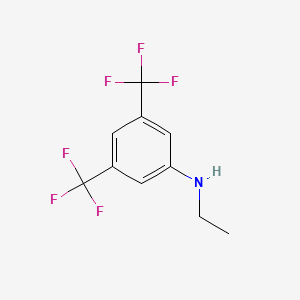
3,5-Bis(trifluoromethyl)-N-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,5-Bis(trifluoromethyl)-N-ethylaniline is not directly discussed in the provided papers. However, the papers do provide insights into related compounds with trifluoromethyl groups and their properties. For instance, the first paper discusses N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine, which is a compound with a similar substitution pattern of trifluoromethyl groups and an ethylamine component . This compound is noted for its high solubility and redox properties, making it useful for overcharge protection in lithium-ion batteries. The second paper examines tris(pentafluorosulfanyl)amine and bis(pentafluorosulfanyl)aminyl radical, which, while not the same, share the characteristic of having multiple fluorine atoms attached to a central nitrogen, influencing their molecular structure and stability .
Synthesis Analysis
The synthesis of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine is improved in the first paper, which could provide a parallel for synthesizing 3,5-Bis(trifluoromethyl)-N-ethylaniline . The improved synthesis results in higher yields and easier purification, which are critical factors in the production of chemical compounds. Although the exact synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline is not described, the methodologies for handling similar compounds could be applicable.
Molecular Structure Analysis
While the molecular structure of 3,5-Bis(trifluoromethyl)-N-ethylaniline is not directly analyzed in the papers, the structure of related compounds is examined. For example, the second paper describes the planar molecular structure of tris(pentafluorosulfanyl)amine and the C2 symmetry of the bis(pentafluorosulfanyl)aminyl radical . These structural details, including bond lengths and angles, are crucial for understanding the physical and chemical behavior of fluorinated amines.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3,5-Bis(trifluoromethyl)-N-ethylaniline. However, the first paper's focus on the redox shuttle properties of a similar compound suggests that 3,5-Bis(trifluoromethyl)-N-ethylaniline may also participate in redox reactions, which could be relevant in electrochemical applications . The second paper's discussion of thermal decomposition provides insight into the stability of fluorinated amines, which could be extrapolated to understand the reactivity of 3,5-Bis(trifluoromethyl)-N-ethylaniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Bis(trifluoromethyl)-N-ethylaniline can be inferred from the properties of related compounds discussed in the papers. The high solubility and oxidation potential of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine suggest that the presence of trifluoromethyl groups and an ethylamine moiety significantly impacts solubility and electrochemical properties . The spectroscopic properties and thermal stability of the compounds in the second paper provide additional context for understanding how the trifluoromethyl groups affect the overall properties of such molecules .
Applications De Recherche Scientifique
Molecular Structure and Magnetic Properties
A study by Dhifaoui et al. (2018) explored the molecular structure and magnetic properties of a new iron(III) hexacoordinated metalloporphyrin, which includes a bis(4-ethylaniline) complex. This compound demonstrates a low-spin iron(III) porphyrin complex with interesting magnetic data and cyclic voltammetry characteristics (Dhifaoui et al., 2018).
Synthesis of Pyridine Derivatives
Yang et al. (2013) reported on the regioselective synthesis of pyridine derivatives using ethyl 4,4,4-trifluoro-3-oxo-butyrate and 2,6-dimethyl-3,5-diacetyl-pyridine. This study highlights the potential of using such compounds in chemical syntheses (Yang et al., 2013).
Microwave-Assisted Synthesis for Bio-Evaluation
Jha and Atchuta Ramarao (2017) conducted a study on the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. This research has implications for the development of compounds with potential antibacterial and antifungal activities (Jha & Atchuta Ramarao, 2017).
Enantioselective Synthesis in Pharmaceutical Applications
Ouyang et al. (2013) described an efficient process for synthesizing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate in pharmaceutical synthesis. This study is significant for the production of high-value chiral compounds (Ouyang et al., 2013).
Safety in Chemical Reactions
Leazer et al. (2003) provided insights into the safe and efficient bromination of 3,5-bis(trifluoromethyl)benzene and the preparation of related Grignard reagents. This research is crucial for ensuring safety in chemical reactions involving potentially explosive materials (Leazer et al., 2003).
Biocatalysis for Chiral Alcohol Production
Wang et al. (2011) identified a bacterial strain capable of asymmetrically reducing 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This discovery has implications for biocatalysis and the production of chiral alcohols (Wang et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
N-ethyl-3,5-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIXGFNIYODSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371166 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)-N-ethylaniline | |
CAS RN |
49850-16-0 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

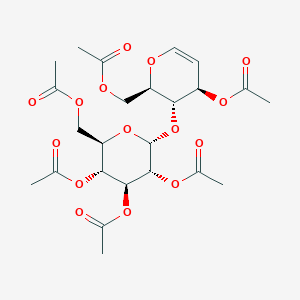
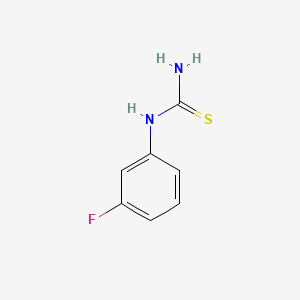
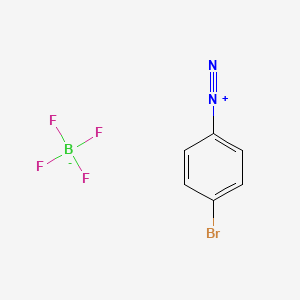
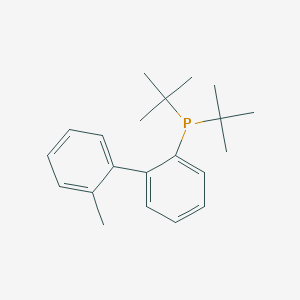
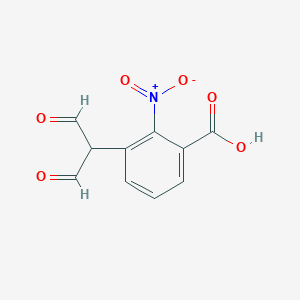
![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)
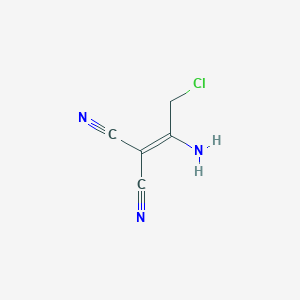
![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
